

An In-Depth Technical Guide to Hydrabamine: Chemical Structure and Pharmaceutical Applications

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Compound of Interest

Compound Name: **Hydrabamine**

Cat. No.: **B1210237**

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Abstract

Hydrabamine is a large organic diamine primarily utilized as a salt-forming agent in pharmaceutical formulations. Its most notable application is in the stabilization of penicillin antibiotics, creating less soluble, long-acting depot preparations. This technical guide provides a comprehensive overview of the chemical structure of **Hydrabamine** and its well-documented use in combination with Penicillin G and Penicillin V. While quantitative biological data and detailed experimental protocols for **Hydrabamine** itself are sparse in publicly available literature, this document consolidates the existing knowledge on its chemical properties and its role in enhancing the therapeutic profile of penicillins.

Chemical Structure of Hydrabamine

Hydrabamine is a complex diamine with a large, lipophilic structure derived from dehydroabietylamine. This structure is key to its ability to form stable, sparingly soluble salts with acidic drugs like penicillin.

Table 1: Chemical Identifiers for **Hydrabamine**

Identifier	Value
IUPAC Name	N,N'-bis([(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl)ethane-1,2-diamine
Molecular Formula	C ₄₂ H ₆₄ N ₂
CAS Number	125-92-8
SMILES	CC(C)c1ccc2c(c1)C[C@H]1--INVALID-LINK--(CNCCNC[C@]3(C)CCC[C@H]4[C@H]3CCc5cc(C(C)C)ccc54)CCC[C@]21C
InChI	InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1
InChIKey	XGIHQYAWBCFNPY-AZOCGYLKSA-N

Table 2: Physicochemical Properties of **Hydrabamine**

Property	Value
Molecular Weight	597.0 g/mol
XLogP3	11.6
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	9
Topological Polar Surface Area	24.1 Å ²
Complexity	881

Pharmaceutical Application: Stabilization of Penicillin

The primary and most well-documented application of **Hydrabamine** is in the formation of stable salts with penicillin antibiotics, namely Penicillin G and Penicillin V. These salts exhibit reduced solubility in water, which allows for the creation of long-acting intramuscular depot injections. This formulation strategy prolongs the absorption and therapeutic effect of the antibiotic.

Penicillin G Hydrabamine

Penicillin G **Hydrabamine** is a semi-synthetic antibiotic formed from the reaction of Penicillin G with **Hydrabamine**.^{[1][2]} This salt was developed to provide a tasteless and stable oral form of penicillin and to be used in long-acting injectable formulations.^[2]

Table 3: Properties of Penicillin G **Hydrabamine**

Property	Value
Molecular Formula	C ₇₄ H ₁₀₀ N ₆ O ₈ S ₂
Molecular Weight	1265.77 g/mol ^[2]
CAS Number	3344-16-9 ^[2]
Therapeutic Category	Antibacterial ^[1]

Penicillin V Hydrabamine

Similar to Penicillin G, Penicillin V can also be formulated as a **Hydrabamine** salt. Penicillin V **Hydrabamine** is another form of this antibiotic designed for improved stability and potentially altered pharmacokinetic properties.^[3]

Table 4: Properties of Penicillin V **Hydrabamine**

Property	Value
Molecular Formula	<chem>C74H100N6O10S2</chem>
Molecular Weight	1297.8 g/mol [3]
CAS Number	6591-72-6[3]

Biological Activity and Mechanism of Action

The biological activity of **Hydrabamine**-penicillin salts is attributed to the penicillin component. Penicillin G and V are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a compromised cell wall and ultimately cell lysis in actively growing bacteria.[4]

There is no evidence to suggest that **Hydrabamine** itself possesses any significant antimicrobial activity. Its role is primarily that of a pharmaceutical excipient, modifying the physicochemical properties of the active drug to achieve a desired therapeutic profile, such as prolonged release.

Due to the historical nature of the development of these compounds, detailed modern quantitative biological activity data, such as IC_{50} or MIC_{50} values specifically for the **Hydrabamine** salts against a wide range of bacteria, are not readily available in the public domain. The antibacterial spectrum is expected to be that of Penicillin G or Penicillin V.

Experimental Protocols

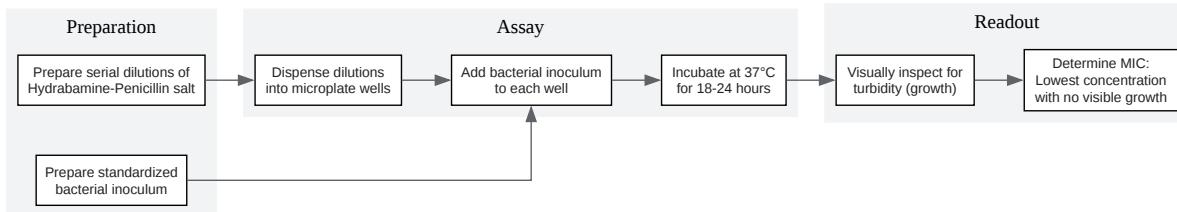
Detailed experimental protocols from the original studies on **Hydrabamine** and its penicillin salts are not extensively documented in currently accessible literature. However, standard methodologies for assessing the antimicrobial activity and stability of penicillin formulations would have been employed.

Antimicrobial Susceptibility Testing (AST)

Standard AST methods, such as broth dilution or agar dilution, would be used to determine the Minimum Inhibitory Concentration (MIC) of Penicillin G **Hydrabamine** and Penicillin V

Hydrabamine against susceptible bacterial strains.

Conceptual Experimental Workflow for MIC Determination:



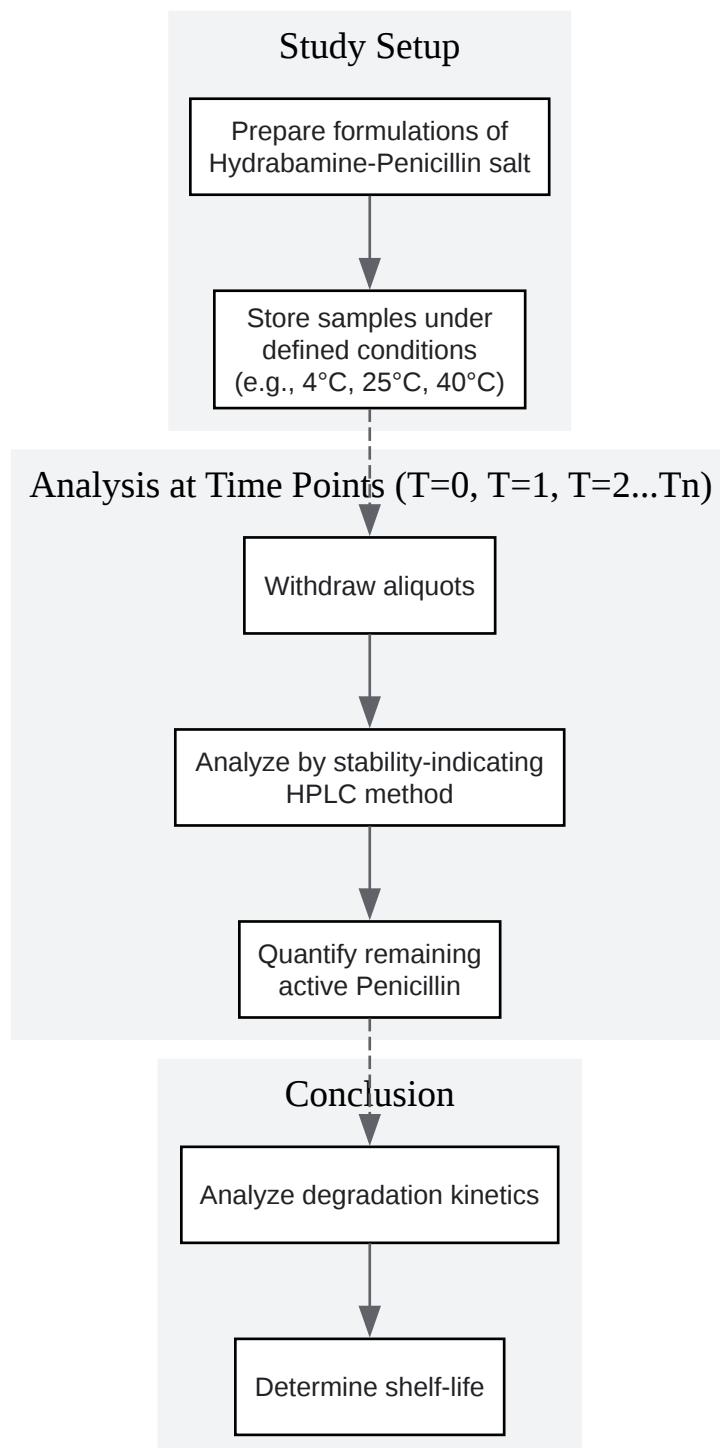
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Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC).

Stability Studies

The stability of **Hydrabamine**-penicillin salts, particularly in aqueous suspension and in oleaginous formulations, would be assessed by monitoring the concentration of the active penicillin over time under various storage conditions (e.g., temperature, pH). High-performance liquid chromatography (HPLC) is the modern standard method for such stability-indicating assays.

Logical Flow for a Stability Study:



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Logical workflow for a typical pharmaceutical stability study.

Signaling Pathways

As **Hydrabamine**'s function is primarily pharmaceutical rather than pharmacodynamic, there are no known signaling pathways directly modulated by **Hydrabamine** itself. The relevant signaling pathway is that of penicillin's interference with bacterial cell wall synthesis, which is a well-established mechanism and not a classical signaling cascade involving intracellular messengers.

Conclusion

Hydrabamine is a historically significant molecule in pharmaceutical sciences, primarily recognized for its role in the development of stable, long-acting formulations of penicillin. Its large, hydrophobic structure facilitates the formation of sparingly soluble salts, thereby altering the pharmacokinetic profile of these critical antibiotics. While detailed contemporary research on the specific biological activities and mechanisms of **Hydrabamine** is limited, its foundational application in drug formulation represents an important principle in pharmaceutical development. Further research could explore the potential of **Hydrabamine** and similar molecules in the formulation of other acidic drugs requiring modified release profiles.

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References

- 1. Penicillin G Hydrabamine [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. Penicillin V hydrabamine | C74H100N6O10S2 | CID 23724984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
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